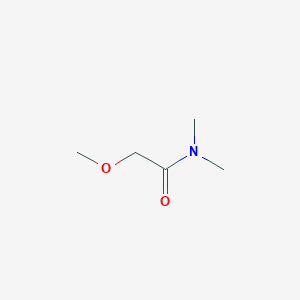
2-méthoxy-N,N-diméthylacétamide
Vue d'ensemble
Description
2-Methoxy-N,N-dimethylacetamide is an organic compound with the molecular formula C5H11NO2. It is a colorless to almost colorless liquid that is commonly used as a solvent in organic synthesis. The compound is known for its high boiling point and miscibility with water and most organic solvents .
Applications De Recherche Scientifique
2-Methoxy-N,N-dimethylacetamide is utilized in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and catalysis.
Biology: In the preparation of biological samples and as a reagent in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
Target of Action
It is known that amides, in general, are key components in biomolecules such as proteins, where they are used to connect two amino acids known as peptide linkages .
Mode of Action
It is known that amides can exhibit a variety of interactions with their targets, often involving hydrogen bonding .
Biochemical Pathways
Amides are known to play a crucial role in various biochemical processes, including protein synthesis .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
Given its structural similarity to other amides, it may be involved in similar biological processes, such as protein synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methoxy-N,N-dimethylacetamide. It is known that the compound is a liquid at room temperature , which suggests that temperature could be a significant environmental factor.
Analyse Biochimique
Biochemical Properties
2-Methoxy-N,N-dimethylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 2-Methoxy-N,N-dimethylacetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 2-Methoxy-N,N-dimethylacetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it may inhibit or activate enzymes, resulting in altered biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-N,N-dimethylacetamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2-Methoxy-N,N-dimethylacetamide in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Methoxy-N,N-dimethylacetamide vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At high doses, toxic or adverse effects may occur, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
2-Methoxy-N,N-dimethylacetamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its significance in biochemical research.
Transport and Distribution
Within cells and tissues, 2-Methoxy-N,N-dimethylacetamide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of 2-Methoxy-N,N-dimethylacetamide is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-N,N-dimethylacetamide can be synthesized through the reaction of dimethylamine with methoxyacetyl chloride. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows: [ \text{CH}_3\text{OCH}_2\text{COCl} + \text{HN(CH}_3\text{)}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CON(CH}_3\text{)}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, 2-methoxy-N,N-dimethylacetamide is produced by the reaction of dimethylamine with methoxyacetic acid or its derivatives. The reaction is carried out in closed systems at elevated temperatures and pressures, followed by purification through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-N,N-dimethylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids, the compound can hydrolyze to form methoxyacetic acid and dimethylamine. [ \text{CH}_3\text{OCH}_2\text{CON(CH}_3\text{)}_2 + \text{H}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{OCH}_2\text{COOH} + \text{HN(CH}_3\text{)}_2\text{Cl} ]
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sulfuric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Methoxyacetic acid and dimethylamine.
Oxidation: N-oxides of 2-methoxy-N,N-dimethylacetamide.
Substitution: Substituted acetamides depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylacetamide: Similar in structure but lacks the methoxy group.
Dimethylformamide: Contains a formyl group instead of an acetyl group.
N-Methyl-2-pyrrolidone: A cyclic amide with similar solvent properties.
Uniqueness
2-Methoxy-N,N-dimethylacetamide is unique due to its methoxy group, which imparts distinct chemical properties such as increased polarity and reactivity in certain reactions. This makes it a valuable solvent and reagent in specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
2-methoxy-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2)5(7)4-8-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLUPKIRNOCKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456041 | |
| Record name | Acetamide, 2-methoxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4128-76-1 | |
| Record name | Acetamide, 2-methoxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)





